JK184

Description

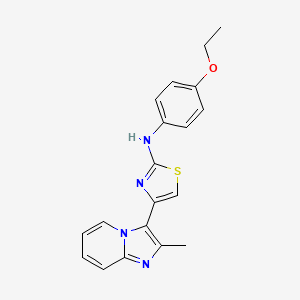

Structure

3D Structure

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4OS/c1-3-24-15-9-7-14(8-10-15)21-19-22-16(12-25-19)18-13(2)20-17-6-4-5-11-23(17)18/h4-12H,3H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYXIPOUVGDTAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=NC(=CS2)C3=C(N=C4N3C=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360042 | |

| Record name | N-(4-Ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315703-52-7 | |

| Record name | JK184 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0315703527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JK184 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Mechanism of JK184: A Potent Gli-Mediated Hedgehog Pathway Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of JK184, a small molecule inhibitor of the Hedgehog (Hh) signaling pathway. We will delve into its specific molecular target, its effects on downstream signaling, and its potential as a therapeutic agent. This document will detail the experimental methodologies used to elucidate its function and present key quantitative data in a clear, structured format.

The Hedgehog Signaling Pathway: A Key Regulator of Development and Disease

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Its aberrant activation has been implicated in the pathogenesis of various cancers, including basal cell carcinoma, medulloblastoma, and pancreatic cancer. The canonical pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the transmembrane receptor Patched (PTCH1). This binding relieves the inhibition of another transmembrane protein, Smoothened (SMO). Activated SMO then triggers a downstream signaling cascade that culminates in the activation of the Gli family of zinc-finger transcription factors (Gli1, Gli2, and Gli3). Activated Gli proteins translocate to the nucleus and induce the expression of target genes that promote cell proliferation, survival, and differentiation.

This compound: A Selective Inhibitor of Gli-Dependent Transcription

This compound has been identified as a potent antagonist of the Hedgehog signaling pathway.[1][2][3] Crucially, its mechanism of action is distinct from many other Hedgehog pathway inhibitors that target the upstream protein Smoothened. Instead, this compound exerts its inhibitory effects by specifically targeting the Gli transcription factors, the final effectors of the pathway.[4][5][6] This downstream point of intervention makes this compound a valuable tool for studying Hedgehog signaling and a potential therapeutic for cancers that have developed resistance to SMO inhibitors through mutations downstream of SMO.

Mechanism of Action at the Molecular Level

This compound functions by inhibiting the transcriptional activity of Gli proteins.[1][3] While the precise binding site on the Gli proteins has not been fully elucidated in the publicly available literature, functional assays demonstrate that this compound effectively blocks the expression of Gli target genes. This leads to a dose-dependent reduction in the levels of Gli1 transcript and protein.[3] By preventing Gli-mediated transcription, this compound effectively shuts down the pro-proliferative and pro-survival signals of the Hedgehog pathway.

The following diagram illustrates the canonical Hedgehog signaling pathway and the point of intervention by this compound.

Quantitative Analysis of this compound Activity

The potency of this compound as a Hedgehog pathway inhibitor has been quantified in various cell-based assays. The half-maximal inhibitory concentration (IC50) values demonstrate its significant activity at nanomolar concentrations.

| Assay Type | Cell Line | Parameter | Value | Reference |

| Hedgehog Pathway Inhibition | Mammalian Cells | IC50 | 30 nM | [1][2] |

| Cell Proliferation (MTT Assay) | Panc-1 (Pancreatic Cancer) | IC50 | 23.7 ng/mL | [2][3] |

| Cell Proliferation (MTT Assay) | BxPC-3 (Pancreatic Cancer) | IC50 | 34.3 ng/mL | [2][3] |

| Cell Proliferation (MTT Assay) | HUVECs (Endothelial Cells) | IC50 | 6.3 µg/mL | [2][3] |

Experimental Protocols

The characterization of this compound's mechanism of action relies on a series of well-established in vitro and in vivo assays. The following sections provide detailed methodologies for these key experiments.

Gli-Luciferase Reporter Assay

This assay is fundamental for quantifying the inhibition of Gli-dependent transcriptional activity.

Objective: To measure the effect of this compound on the transcriptional activity of Gli transcription factors.

Principle: Cells are engineered to express a luciferase reporter gene under the control of a promoter containing Gli-binding sites. Activation of the Hedgehog pathway leads to Gli-mediated transcription of the luciferase gene, resulting in light emission upon addition of a substrate. A decrease in light emission in the presence of an inhibitor indicates a reduction in Gli activity.

Detailed Protocol:

-

Cell Culture and Transfection:

-

Culture NIH/3T3 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.

-

Seed cells into 96-well plates at a density of 2 x 10^4 cells per well.

-

Co-transfect the cells with a Gli-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization of transfection efficiency) using a suitable transfection reagent according to the manufacturer's instructions.

-

Allow cells to recover for 24 hours post-transfection.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

To activate the Hedgehog pathway, add a purified N-terminal fragment of Sonic Hedgehog (Shh-N) to the wells, with the exception of the negative control wells.

-

Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

-

-

Luciferase Activity Measurement:

-

After incubation, lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

-

Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

-

MTT Cell Viability Assay

This colorimetric assay is used to assess the effect of this compound on the proliferation and viability of cancer cells.

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol:

-

Cell Seeding:

-

Culture pancreatic cancer cell lines (e.g., Panc-1, BxPC-3) in their recommended growth medium.

-

Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

-

Allow the cells to adhere and grow for 24 hours.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in the appropriate cell culture medium.

-

Remove the old medium and add the medium containing various concentrations of this compound. Include a vehicle control.

-

Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay and Absorbance Measurement:

-

Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.

-

In Vivo Pancreatic Cancer Xenograft Model

This animal model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Objective: To assess the ability of this compound to inhibit tumor growth in a subcutaneous pancreatic cancer xenograft model.

Principle: Human pancreatic cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Detailed Protocol:

-

Cell Preparation and Implantation:

-

Culture Panc-1 cells to 80-90% confluency.

-

Harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.

-

Inject the cell suspension subcutaneously into the flank of 6-8 week old female athymic nude mice.

-

-

Tumor Growth and Treatment:

-

Monitor the mice for tumor formation.

-

Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (or a suitable formulation, such as micelles to improve bioavailability) to the treatment group via a clinically relevant route (e.g., intravenous, intraperitoneal, or oral gavage) at a predetermined dose and schedule.[2] The control group should receive the vehicle.

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Endpoint and Analysis:

-

Continue the treatment for a specified period (e.g., 2-4 weeks) or until the tumors in the control group reach a predetermined size.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Weigh the tumors and perform further analyses, such as immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), and Western blotting to assess the levels of Hedgehog pathway proteins.

-

Experimental Workflow

The following diagram outlines the logical workflow for characterizing the mechanism of action of a novel Hedgehog pathway inhibitor like this compound.

References

JK184: A Potent Gli Inhibitor for Cancer Research - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JK184, a small molecule inhibitor of the Hedgehog (Hh) signaling pathway, for its application in cancer research. This compound targets the Glioma-associated oncogene homolog (Gli) transcription factors, representing a promising strategy for cancers driven by aberrant Hh pathway activation. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes critical pathways and workflows.

Introduction to this compound and the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a crucial regulator of embryonic development and is largely quiescent in adult tissues.[1] Its aberrant reactivation is implicated in the pathogenesis of various cancers, including those of the pancreas, breast, and skin.[2][3] The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH) receptor, which alleviates the inhibition of Smoothened (SMO), a G protein-coupled receptor-like protein.[2] This leads to the activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3), which translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.[4]

This compound is a potent antagonist of the Hh signaling pathway that functions by inhibiting Gli-dependent transcriptional activity.[5][6][7] This mechanism of action is distinct from SMO inhibitors, which act upstream of Gli.[2] Research has also revealed that this compound can modulate Hedgehog target gene expression by depolymerizing microtubules, indicating a dual role for the cytoskeleton in pathway regulation.[8][9]

Quantitative Data on this compound Efficacy

The following tables summarize the in vitro and in vivo efficacy of this compound across various cancer cell lines and tumor models.

Table 1: In Vitro Efficacy of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 Value | Reference |

| Shh-Light II (murine fibroblasts) | - | 30 nM | [5][10] |

| Panc-1 | Pancreatic Cancer | 23.7 ng/mL | [5] |

| BxPC-3 | Pancreatic Cancer | 34.3 ng/mL | [5] |

| HUVECs | Human Umbilical Vein Endothelial Cells | 6.3 µg/mL | [5] |

| Claudin-low breast cancer cell lines | Breast Cancer | More sensitive than MCF10a, MTSV1-7, HMLE-shGFP, and HMLE-pBP cells | [5] |

| MCF-7 | Breast Cancer | Growth inhibited by this compound | [3] |

| MDA-MB-231 | Breast Cancer | Growth inhibited by this compound | [3] |

| MDA-MB-468 | Breast Cancer | Growth inhibited by this compound | [3] |

| BT549 | Breast Cancer | Growth inhibited by this compound | [3] |

| SKBR3 | Breast Cancer | Growth inhibited by this compound | [3] |

Table 2: In Vivo Efficacy of this compound

| Tumor Model | Treatment | Key Findings | Reference |

| Subcutaneous Panc-1 and BxPC-3 tumor models in athymic (nu/nu) mice | 5 mg/kg this compound, injected intravenously | Good anti-proliferative activity. | [5] |

| Subcutaneous Panc-1 and BxPC-3 tumor models in athymic (nu/nu) mice | This compound encapsulated in MPEG-PCL micelles | Stronger tumor growth inhibiting effects compared to free this compound. Induced more apoptosis, decreased microvessel density, and reduced expression of CD31, Ki67, and VEGF. | [11] |

Signaling Pathways and Experimental Workflows

The Hedgehog Signaling Pathway and the Mechanism of this compound

The following diagram illustrates the canonical Hedgehog signaling pathway and highlights the point of inhibition by this compound.

References

- 1. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]

- 2. cyrusbio.com.tw [cyrusbio.com.tw]

- 3. Inhibition of this compound-Induced Cytoprotective Autophagy Potentiates this compound Antitumor Effects in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Biodegradable polymeric micelles encapsulated this compound suppress tumor growth through inhibiting Hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gli (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 8. broadpharm.com [broadpharm.com]

- 9. The imidazopyridine derivative this compound reveals dual roles for microtubules in Hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. texaschildrens.org [texaschildrens.org]

- 11. researchgate.net [researchgate.net]

The Role of JK184 in Microtubule Depolymerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JK184 is a synthetic imidazopyridine derivative that has garnered significant interest in oncology research due to its potent inhibition of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation.[1][2] Aberrant activation of the Hh pathway is implicated in the pathogenesis of several cancers.[2] While initially identified as an inhibitor of the Gli family of transcription factors, subsequent research has revealed that the primary mechanism of action for this compound involves the depolymerization of microtubules. This dual-faceted activity underscores the intricate relationship between the cytoskeleton and developmental signaling pathways. This technical guide provides an in-depth exploration of the role of this compound in microtubule depolymerization, its impact on the Hedgehog signaling cascade, and the experimental methodologies employed to elucidate its function.

Introduction: this compound and its Dual Mechanism of Action

This compound was first identified as a potent inhibitor of the Hedgehog signaling pathway, with an IC50 of 30 nM in mammalian cells.[3] It was designed to antagonize Hh signaling by inhibiting the transcriptional activity of glioma-associated oncogene (Gli) transcription factors.[3] However, further studies revealed that this compound exerts its effects on the Hh pathway through a more fundamental mechanism: the disruption of microtubule dynamics.[1] Specifically, this compound acts as a microtubule-destabilizing agent, causing their depolymerization by directly acting on tubulin subunits.[4] This modulation of the cytoskeleton has been shown to have a profound impact on the regulation of the Hh pathway, revealing dual roles for microtubules in this critical signaling cascade.[1]

Quantitative Data on this compound Activity

While specific quantitative data on the direct interaction of this compound with tubulin and its effect on microtubule polymerization rates are not extensively available in the public domain, its potent anti-proliferative effects on various cancer cell lines have been documented.

| Cell Line | Assay Type | IC50 | Reference |

| Panc-1 (Pancreatic Cancer) | MTT Assay | 23.7 ng/mL | [3] |

| BxPC-3 (Pancreatic Cancer) | MTT Assay | 34.3 ng/mL | [3] |

| HUVECs (Human Umbilical Vein Endothelial Cells) | Proliferation Assay | 6.3 µg/mL | [3] |

These IC50 values, while indicative of the potent biological activity of this compound, are a composite measure of its effects on cell viability, which includes both the disruption of microtubule-dependent processes and the inhibition of the Hedgehog pathway.

The Interplay between Microtubule Depolymerization and Hedgehog Signaling

The Hedgehog signaling pathway is intricately linked to the microtubule-based primary cilium. In the absence of a Hedgehog ligand, the transmembrane protein Patched (PTCH) localizes to the primary cilium and inhibits the activity of Smoothened (SMO). This leads to the proteolytic processing of Gli transcription factors into their repressor forms (GliR), which then translocate to the nucleus to inhibit the transcription of Hh target genes.

Upon binding of a Hedgehog ligand to PTCH, the inhibition of SMO is relieved. SMO then translocates to the primary cilium, leading to the accumulation of full-length Gli proteins (GliA) at the ciliary tip. These activated Gli proteins are then released into the cytoplasm and translocate to the nucleus to activate the transcription of target genes involved in cell proliferation, survival, and differentiation.

Microtubules play a crucial role in the trafficking of components of the Hh pathway to and within the primary cilium. The depolymerization of microtubules by this compound disrupts this trafficking, thereby interfering with the proper functioning of the pathway.

Signaling Pathway Diagram

Caption: this compound disrupts Hedgehog signaling by depolymerizing microtubules.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay is used to directly measure the effect of a compound on the polymerization of purified tubulin into microtubules.

Methodology:

-

Reagents and Preparation:

-

Purified tubulin (e.g., bovine brain tubulin) is resuspended in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

-

GTP is added to a final concentration of 1 mM.

-

A fluorescence reporter (e.g., DAPI) is included, which preferentially binds to polymerized microtubules, leading to an increase in fluorescence.

-

This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired experimental concentrations.

-

-

Assay Procedure:

-

The tubulin solution is aliquoted into a 96-well plate.

-

This compound or a vehicle control is added to the wells.

-

The plate is incubated at 37°C to initiate polymerization.

-

Fluorescence is measured kinetically over time (e.g., every 30 seconds for 60-90 minutes) using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorescent reporter.

-

-

Data Analysis:

-

The rate of polymerization (Vmax) and the final polymer mass are calculated from the fluorescence curves.

-

A decrease in Vmax and/or the final polymer mass in the presence of this compound indicates inhibition of tubulin polymerization.

-

Immunofluorescence Microscopy of Cellular Microtubules

This technique allows for the visualization of the microtubule network within cells to assess the effects of this compound.

Methodology:

-

Cell Culture and Treatment:

-

Cells (e.g., a relevant cancer cell line) are cultured on coverslips in a petri dish.

-

Cells are treated with various concentrations of this compound or a vehicle control for a specified period.

-

-

Fixation and Permeabilization:

-

The cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde or ice-cold methanol) to preserve the cellular structures.

-

The cell membranes are permeabilized (e.g., with 0.1% Triton X-100) to allow antibodies to enter the cells.

-

-

Immunostaining:

-

The cells are incubated with a primary antibody that specifically binds to α-tubulin.

-

After washing, the cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

The cell nuclei can be counterstained with a DNA-binding dye like DAPI.

-

-

Imaging and Analysis:

-

The coverslips are mounted on microscope slides.

-

The microtubule network is visualized using a fluorescence microscope.

-

Changes in microtubule morphology, such as depolymerization, fragmentation, or altered density, are observed and can be quantified using image analysis software.

-

Logical Workflow of this compound's Action

The following diagram illustrates the logical progression from the molecular interaction of this compound with tubulin to its ultimate cellular effects.

Caption: Logical workflow of this compound's mechanism of action.

Conclusion

This compound represents a fascinating class of small molecules that bridge the fields of cytoskeletal biology and developmental signaling. Its ability to depolymerize microtubules provides a powerful tool for investigating the intricate roles of the cytoskeleton in cellular processes, particularly in the context of the Hedgehog pathway. The anti-tumor effects of this compound highlight the potential of targeting microtubule dynamics as a therapeutic strategy in cancers with aberrant Hedgehog signaling. Further research is warranted to elucidate the precise binding site of this compound on tubulin and to obtain more detailed quantitative data on its effects on microtubule dynamics. Such studies will undoubtedly provide a deeper understanding of its mechanism of action and pave the way for the development of more potent and selective inhibitors for therapeutic applications.

References

- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 2. The imidazopyridine derivative this compound reveals dual roles for microtubules in Hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gli Proteins: Regulation in Development and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Subramanian Lab uncovers unique mechanism for cytoskeletal regulation of transcription | Cell Biology [cellbio.hms.harvard.edu]

The Discovery and Synthesis of JK184: A Potent Inhibitor of the Hedgehog Signaling Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

JK184 is a synthetic imidazopyridine derivative that has emerged as a potent and valuable tool for studying the Hedgehog (Hh) signaling pathway. This pathway plays a crucial role in embryonic development and its aberrant activation is implicated in the pathogenesis of several cancers. This compound acts as a downstream inhibitor of the Hh pathway, specifically targeting the Gli family of transcription factors. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its quantitative biological data.

Introduction

The Hedgehog signaling pathway is a critical regulator of cell fate, proliferation, and tissue patterning during embryonic development. In adult tissues, the pathway is largely quiescent but can be reactivated under certain physiological and pathological conditions, including tissue repair and cancer. Aberrant Hh signaling is a key driver in various malignancies, such as basal cell carcinoma, medulloblastoma, and pancreatic cancer. The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH), which alleviates its inhibition of the G protein-coupled receptor-like protein Smoothened (SMO). Activated SMO then triggers a downstream signaling cascade that culminates in the activation of the Gli family of zinc-finger transcription factors (Gli1, Gli2, and Gli3), which translocate to the nucleus and regulate the expression of Hh target genes.

This compound was identified through a high-throughput screen as a small molecule inhibitor of the Hh pathway.[1] Unlike many other Hh inhibitors that target SMO, this compound acts downstream, inhibiting Gli-dependent transcriptional activity.[1][2] This property makes it a valuable research tool for dissecting the downstream components of the Hh pathway and for studying cancers that have developed resistance to SMO antagonists.

Discovery and Mechanism of Action

This compound was discovered through a cell-based high-throughput screening assay designed to identify inhibitors of Gli-dependent luciferase expression.[1] Subsequent studies have elucidated a multi-faceted mechanism of action.

Inhibition of Gli-Dependent Transcription

The primary mechanism of action of this compound is the inhibition of the transcriptional activity of the Gli proteins.[1][2] It effectively blocks the expression of Hh target genes, such as Gli1 and Ptch1. This inhibition occurs downstream of SMO, as this compound can suppress pathway activation induced by a constitutively active form of SMO.

Microtubule Depolymerization

Interestingly, this compound has been shown to induce microtubule depolymerization.[3] The integrity of the primary cilium, a microtubule-based organelle, is essential for Hh signal transduction. By disrupting microtubule dynamics, this compound likely interferes with the proper localization and function of key Hh pathway components within the primary cilium, thereby contributing to the inhibition of Gli activity.

Inhibition of Alcohol Dehydrogenase 7 (Adh7)

Biochemical assays have also identified alcohol dehydrogenase 7 (Adh7) as a target of this compound. While the precise role of Adh7 in Hedgehog signaling is not fully understood, this off-target activity may contribute to the overall cellular effects of the compound.

The multifaceted mechanism of this compound is depicted in the following signaling pathway diagram:

Chemical Synthesis of this compound

The synthesis of this compound, chemically named N-(4-ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine, is a multi-step process. A generalized synthetic workflow is presented below.

Detailed Experimental Protocol for Synthesis

A detailed, step-by-step protocol for the chemical synthesis of this compound is not publicly available in the reviewed literature. The following is a generalized procedure based on common organic synthesis methodologies for similar compounds.

Step 1: Synthesis of 3-(Thiazol-4-yl)-2-methylimidazo[1,2-a]pyridine To a solution of 2-amino-2-methylimidazo[1,2-a]pyridine in a suitable solvent such as ethanol, an equimolar amount of 2-bromo-1-(thiazol-4-yl)ethanone is added. The reaction mixture is heated to reflux for several hours until the reaction is complete as monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Step 2: Bromination of 3-(Thiazol-4-yl)-2-methylimidazo[1,2-a]pyridine The product from Step 1 is dissolved in a suitable solvent like dichloromethane or chloroform. To this solution, a brominating agent such as N-bromosuccinimide (NBS) is added portion-wise at 0 °C. The reaction is stirred at room temperature until completion. The reaction mixture is then washed with an aqueous solution of sodium thiosulfate and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography.

Step 3: Buchwald-Hartwig Coupling to form this compound The brominated intermediate from Step 2, 4-ethoxyaniline, a palladium catalyst (e.g., Pd2(dba)3), and a suitable ligand (e.g., Xantphos) are combined in an anhydrous, aprotic solvent such as toluene or dioxane. A base, such as sodium tert-butoxide, is added, and the reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) for several hours. After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered. The filtrate is concentrated, and the crude this compound is purified by column chromatography to yield the final product.

Biological Activity and Data

This compound exhibits potent biological activity against the Hedgehog pathway and demonstrates anti-proliferative effects in various cancer cell lines.

Quantitative Biological Data

| Parameter | Value | Cell Line/System | Reference |

| Hedgehog Pathway Inhibition (IC50) | 30 nM | Mammalian cells (Gli-luciferase reporter assay) | [1][2] |

| Antiproliferative Activity (GI50) | |||

| 23.7 ng/mL | Panc-1 (pancreatic cancer) | [1] | |

| 34.3 ng/mL | BxPC-3 (pancreatic cancer) | [1] | |

| Inhibition of Alcohol Dehydrogenase 7 (Adh7) (IC50) | ~210 nM | In vitro enzyme assay | |

| In Vivo Efficacy | 5 mg/kg (intravenous injection) | Subcutaneous Panc-1 and BxPC-3 tumor models | [1] |

Pharmacokinetic Profile

Despite its potent in vitro activity, this compound has been reported to have a poor pharmacokinetic profile and low bioavailability in vivo.[1] To address this limitation, studies have explored the encapsulation of this compound into biodegradable polymeric micelles, which has been shown to improve its circulation time and enhance its anti-tumor activity in preclinical models.

Experimental Protocols for Biological Assays

Gli-Luciferase Reporter Assay

This assay is used to quantify the inhibition of Gli-dependent transcriptional activity by this compound.

Workflow:

Detailed Protocol:

-

Cell Seeding: Shh-LIGHT2 cells, which are NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter, are seeded in 96-well plates and grown to confluency.[1]

-

Treatment: The growth medium is replaced with DMEM containing 0.5% calf serum, antibiotics, and 5% Shh-N conditioned medium (to activate the Hedgehog pathway).[1] Cells are then treated with various concentrations of this compound.

-

Incubation: The plates are incubated for 60 hours at 37°C in a humidified incubator with 5% CO2.[1]

-

Cell Lysis and Luciferase Measurement: After incubation, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.[1]

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. The IC50 value is calculated by plotting the normalized luciferase activity against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Microtubule Depolymerization Assay

Principle: This assay typically involves monitoring the change in fluorescence of tubulin labeled with a fluorescent dye. Polymerized microtubules exhibit a different fluorescence intensity or polarization compared to free tubulin dimers.

Generalized Protocol:

-

Tubulin Preparation: Purified tubulin is incubated with a fluorescent dye (e.g., fluorescein) to label the protein.

-

Polymerization: The fluorescently labeled tubulin is induced to polymerize into microtubules by adding GTP and incubating at 37°C.

-

Treatment: The pre-formed microtubules are then treated with various concentrations of this compound or a control compound (e.g., colchicine as a known microtubule depolymerizing agent, or paclitaxel as a stabilizing agent).

-

Measurement: The fluorescence is monitored over time using a fluorometer. A decrease in fluorescence intensity or a change in fluorescence polarization indicates microtubule depolymerization.

-

Data Analysis: The rate and extent of depolymerization are quantified and compared between different concentrations of this compound and the controls.

In Vivo Pancreatic Cancer Xenograft Study

Workflow:

Detailed Protocol:

-

Cell Implantation: Human pancreatic cancer cells (e.g., Panc-1 or BxPC-3) are harvested, resuspended in a suitable medium (e.g., Matrigel), and injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: The mice are monitored regularly for tumor growth. Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

-

Treatment Administration: this compound, formulated in a suitable vehicle, is administered to the treatment group (e.g., 5 mg/kg via intravenous injection) according to a specific dosing schedule (e.g., daily or every other day).[1] The control group receives the vehicle only.

-

Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.

-

Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), the mice are euthanized, and the tumors are excised, weighed, and may be further processed for histological or molecular analysis (e.g., to assess apoptosis or the expression of Hh target genes).

Conclusion

This compound is a valuable chemical probe for investigating the Hedgehog signaling pathway. Its unique mechanism of action, targeting the downstream effector Gli, provides a complementary tool to the more common SMO-targeting inhibitors. While its suboptimal pharmacokinetic properties may limit its direct clinical utility, the development of novel drug delivery systems, such as micellar formulations, holds promise for improving its therapeutic potential. The detailed information and protocols provided in this guide are intended to facilitate further research into the biological roles of the Hedgehog pathway and the development of novel therapeutic strategies for Hh-driven cancers.

References

The Impact of JK184 on Gli-Dependent Transcriptional Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JK184 is a potent, small-molecule inhibitor of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation. Aberrant activation of the Hh pathway is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention. This compound exerts its inhibitory effect by disrupting Gli-dependent transcriptional activity, the final step in the Hh signaling cascade. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to the Hedgehog Signaling Pathway and this compound

The Hedgehog signaling pathway is a highly conserved signal transduction pathway that plays a crucial role in embryonic development, tissue homeostasis, and stem cell maintenance. The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH). In the absence of a ligand, PTCH inhibits the G protein-coupled receptor-like protein Smoothened (SMO). Upon ligand binding, this inhibition is relieved, allowing SMO to activate the Gli family of zinc-finger transcription factors (Gli1, Gli2, and Gli3). Activated Gli proteins translocate to the nucleus and induce the transcription of Hh target genes, which are involved in cell proliferation, survival, and differentiation.

This compound is a synthetic imidazopyridine derivative that has been identified as a potent inhibitor of the Hh pathway. It antagonizes Hh signaling by inhibiting Gli-dependent transcriptional activity in a dose-dependent manner.[1] Notably, research has revealed that this compound's mechanism of action involves the depolymerization of microtubules, which in turn modulates the expression of Hedgehog target genes.[2][3][4]

Quantitative Analysis of this compound's Inhibitory Activity

This compound has demonstrated potent inhibition of the Hedgehog pathway and proliferation in various cell types. The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Gli-dependent transcription) | 30 nM | Mammalian cells | [1][5] |

| IC50 (Cell Proliferation) | 23.7 ng/mL | Panc-1 (pancreatic cancer) | [5] |

| IC50 (Cell Proliferation) | 34.3 ng/mL | BxPC-3 (pancreatic cancer) | [5] |

| IC50 (Cell Proliferation) | 6.3 µg/mL | HUVECs (endothelial cells) | [5] |

Table 1: In Vitro Efficacy of this compound

Mechanism of Action: Microtubule Depolymerization

The primary mechanism by which this compound inhibits Gli-dependent transcriptional activity is through the depolymerization of microtubules.[2][3][4] Microtubules are essential components of the cytoskeleton and play a critical role in intracellular transport, including the trafficking of signaling components. By disrupting microtubule dynamics, this compound interferes with the proper localization and function of key proteins in the Hedgehog pathway, ultimately leading to the suppression of Gli-mediated gene transcription.

The Hedgehog Signaling Pathway and Point of this compound Intervention

The following diagram illustrates the canonical Hedgehog signaling pathway and highlights the point of intervention by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of this compound on Gli-dependent transcriptional activity and cell proliferation.

Gli-Dependent Luciferase Reporter Assay

This assay is used to directly measure the transcriptional activity of the Gli proteins.

Objective: To quantify the inhibitory effect of this compound on Hedgehog pathway signaling.

Materials:

-

Shh-LIGHT2 cells (NIH-3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter)

-

DMEM (Dulbecco's Modified Eagle Medium)

-

CS (Calf Serum)

-

Penicillin-Streptomycin solution

-

Shh-N conditioned medium (from Shh-N-producing HEK293 cells)

-

This compound (dissolved in DMSO)

-

Dual-Luciferase Reporter Assay System

-

96-well plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed Shh-LIGHT2 cells in 96-well plates and grow to confluency.

-

Treatment: Treat the confluent cells with various concentrations of this compound (or vehicle control) in DMEM containing 0.5% CS, antibiotics, and 5% Shh-N conditioned medium to stimulate the Hedgehog pathway.

-

Incubation: Incubate the treated cells for 60 hours.

-

Lysis: Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

-

Luciferase Measurement: Measure the firefly and Renilla luciferase activities for each well using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. The IC50 value is calculated by plotting the normalized luciferase activity against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.

MTT Cell Proliferation Assay

This colorimetric assay is used to assess the effect of this compound on cell viability and proliferation.

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

Materials:

-

Panc-1 or BxPC-3 cells

-

RPMI-1640 medium

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin solution

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed Panc-1 or BxPC-3 cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (or vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the this compound concentration.

In Vitro Tubulin Polymerization Assay

This assay is used to assess the direct effect of this compound on the polymerization of tubulin into microtubules.

Objective: To determine if this compound directly inhibits microtubule formation.

Materials:

-

Purified tubulin (>99% pure)

-

GTP solution

-

General tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

-

Glycerol (for promoting polymerization)

-

This compound (dissolved in DMSO)

-

Microplate spectrophotometer with temperature control

Protocol:

-

Reaction Setup: On ice, prepare a reaction mixture containing tubulin, GTP, and general tubulin buffer.

-

Compound Addition: Add this compound at various concentrations (or vehicle control) to the reaction mixture.

-

Initiation of Polymerization: Transfer the reaction mixtures to a pre-warmed 96-well plate at 37°C to initiate tubulin polymerization.

-

Kinetic Measurement: Immediately begin monitoring the change in absorbance at 340 nm every 30-60 seconds for at least 60 minutes using a microplate spectrophotometer set to 37°C. The increase in absorbance is proportional to the amount of polymerized microtubules.

-

Data Analysis: Compare the polymerization curves of this compound-treated samples to the control. Inhibition of polymerization will be observed as a decrease in the rate and/or extent of the absorbance increase.

Experimental Workflow for Characterizing this compound

The following diagram outlines a logical workflow for the characterization of this compound's effect on Gli-dependent transcriptional activity.

Conclusion

This compound is a potent inhibitor of Gli-dependent transcriptional activity, acting through a mechanism that involves the depolymerization of microtubules. Its ability to suppress the Hedgehog signaling pathway, a key driver in many cancers, makes it a valuable tool for research and a potential candidate for further drug development. The experimental protocols and data presented in this guide provide a comprehensive resource for scientists and researchers working to understand and target the Hedgehog pathway in disease. Further investigation into the nuanced roles of microtubule dynamics in Hedgehog signaling, as revealed by compounds like this compound, will continue to be a fruitful area of cancer research.

References

- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 2. The imidazopyridine derivative this compound reveals dual roles for microtubules in Hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemsysbio.stanford.edu [chemsysbio.stanford.edu]

- 5. lmu.primo.exlibrisgroup.com [lmu.primo.exlibrisgroup.com]

Investigating the Downstream Targets of JK184 Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JK184 is a potent, cell-permeable small molecule inhibitor of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation. Aberrant Hh signaling is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention. This compound exerts its effects downstream of the Smoothened (Smo) receptor, primarily by inhibiting the transcriptional activity of the Gli family of transcription factors. This guide provides a comprehensive overview of the known downstream targets of this compound signaling, detailed experimental protocols for their investigation, and a summary of its anti-proliferative effects in various cancer cell lines. Furthermore, this document elucidates the dual mechanism of action of this compound, which includes not only the canonical inhibition of the Hh pathway but also the depolymerization of microtubules and modulation of the Akt/mTOR signaling cascade.

Core Signaling Pathways Modulated by this compound

This compound's mechanism of action is multifaceted, impacting several critical cellular pathways. The primary and most well-characterized pathway is the Hedgehog signaling cascade. However, evidence also points to its significant effects on microtubule dynamics and the Akt/mTOR pathway.

Inhibition of the Hedgehog Signaling Pathway

This compound acts as a potent antagonist of the Hh signaling pathway by functioning downstream of the Smoothened (Smo) protein.[1] In the canonical Hh pathway, the binding of a Hedgehog ligand to the Patched (Ptch) receptor alleviates the inhibition of Smo, leading to the activation of Gli transcription factors. These transcription factors then translocate to the nucleus and induce the expression of Hh target genes, such as Gli1 and Ptch1, which are involved in cell proliferation, survival, and differentiation. This compound disrupts this cascade by inhibiting the transcriptional activity of Gli.[1][2]

Microtubule Depolymerization

Beyond its effects on Hh signaling, this compound has been identified as a microtubule-depolymerizing agent.[3] Microtubules are essential components of the cytoskeleton, playing crucial roles in cell division, intracellular transport, and maintenance of cell shape. The depolymerization of microtubules by this compound can lead to cell cycle arrest and apoptosis, contributing to its anti-cancer properties. This dual role suggests a complex mechanism of action that extends beyond the canonical Hh pathway inhibition.

Inhibition of the Akt/mTOR Pathway and Induction of Autophagy

In the context of breast cancer, this compound has been shown to inhibit the Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of Akt/mTOR by this compound leads to the induction of autophagy, a cellular process of self-digestion of damaged organelles and proteins. While autophagy can be a survival mechanism, in some contexts, it can also contribute to cell death. In breast cancer cells, this compound-induced autophagy has been characterized as a cytoprotective response, where its inhibition enhances the anti-tumor effects of this compound.

Quantitative Data on this compound Activity

The anti-proliferative activity of this compound has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values provide a quantitative measure of its potency.

| Cell Line | Cancer Type | Parameter | Value | Reference |

| Shh-LIGHT2 | Mouse Embryonic Fibroblast | IC50 | 30 nM | [1] |

| Panc-1 | Pancreatic Cancer | IC50 | 23.7 ng/mL | [2] |

| BxPC-3 | Pancreatic Cancer | IC50 | 34.3 ng/mL | [2] |

| HUVEC | Human Umbilical Vein Endothelial Cells | IC50 | 6.3 µg/mL | [2] |

| Various Cancer Cell Lines | Various | GI50 | 3 - 21 nM | [4] |

| Adh7 | Alcohol Dehydrogenase 7 | IC50 | 210 nM | [1] |

Detailed Experimental Protocols

To facilitate further research into the downstream effects of this compound, this section provides detailed protocols for key experiments.

Gli-Luciferase Reporter Assay

This assay is used to quantify the effect of this compound on the transcriptional activity of the Gli transcription factor.

Workflow:

Materials:

-

Shh-LIGHT2 cells (stably expressing a Gli-responsive firefly luciferase reporter and a constitutively active Renilla luciferase reporter)

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

Shh-N conditioned medium

-

Dual-Luciferase® Reporter Assay System (Promega)

-

96-well white, clear-bottom plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed Shh-LIGHT2 cells in a 96-well white, clear-bottom plate at a density that will result in a confluent monolayer at the time of the assay. Culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Once cells are confluent, replace the medium with low-serum DMEM (e.g., 0.5% FBS). Add this compound at various concentrations. Induce Hedgehog signaling by adding Shh-N conditioned medium. Include appropriate controls (e.g., vehicle control, Shh-N only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Cell Lysis: After incubation, remove the medium and lyse the cells according to the Dual-Luciferase® Reporter Assay System manufacturer's protocol.

-

Luminescence Measurement: Measure both firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. Calculate the percent inhibition of Gli activity for each concentration of this compound relative to the Shh-N stimulated control.

Western Blot Analysis for Hedgehog Pathway Proteins

This protocol details the detection of key Hedgehog pathway proteins, Gli1 and Ptch1, to confirm the inhibitory effect of this compound.

Workflow:

Materials:

-

Cancer cell line of interest (e.g., Panc-1, BxPC-3)

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-Gli1, rabbit anti-Ptch1, mouse anti-β-actin)

-

HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Treatment and Lysis: Plate cells and treat with various concentrations of this compound for a specified time (e.g., 24-48 hours). Lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Gli1, Ptch1, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply ECL substrate. Detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of Gli1 and Ptch1 to the loading control.

In Vitro Microtubule Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of tubulin into microtubules.

Workflow:

Materials:

-

Purified tubulin

-

GTP

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

This compound

-

Paclitaxel (positive control for polymerization)

-

Nocodazole (positive control for depolymerization)

-

Temperature-controlled spectrophotometer with a 340 nm filter

Protocol:

-

Preparation: Resuspend purified tubulin in ice-cold polymerization buffer. Prepare dilutions of this compound and control compounds.

-

Assay Initiation: In a pre-warmed 96-well plate, mix the tubulin solution with GTP and the test compounds (this compound, controls).

-

Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 60-90 minutes. An increase in absorbance indicates microtubule polymerization.

-

Data Analysis: Plot the absorbance at 340 nm versus time. Compare the polymerization curves of this compound-treated samples to the vehicle control to determine its effect on the rate and extent of microtubule polymerization.

Western Blot Analysis for Akt/mTOR Pathway Proteins

This protocol is for assessing the impact of this compound on the phosphorylation status of key proteins in the Akt/mTOR pathway.

Workflow:

Materials:

-

Breast cancer cell line (e.g., MCF-7, MDA-MB-231)

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-Akt, rabbit anti-phospho-mTOR (Ser2448), rabbit anti-mTOR, mouse anti-β-actin)

-

HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Treatment and Lysis: Plate breast cancer cells and treat with various concentrations of this compound for a specified time. Lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of Akt and mTOR, as well as a loading control, overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the chemiluminescent signal using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and determine the ratio of phosphorylated to total protein for Akt and mTOR to assess the inhibitory effect of this compound.

Conclusion

This compound is a promising anti-cancer agent with a complex mechanism of action that extends beyond its well-established role as a Hedgehog pathway inhibitor. Its ability to disrupt microtubule dynamics and modulate the Akt/mTOR pathway highlights its potential to overcome resistance mechanisms and effectively target a broad range of malignancies. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the downstream targets of this compound and explore its full therapeutic potential. Future studies should aim to further elucidate the interplay between these signaling pathways and to identify biomarkers that can predict sensitivity to this compound treatment.

References

- 1. ccrod.cancer.gov [ccrod.cancer.gov]

- 2. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promegaconnections.com [promegaconnections.com]

The Dual-Edged Sword: A Technical Guide to JK184's Impact on Embryonic Development Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

JK184 is a potent, small-molecule inhibitor of the Hedgehog (Hh) signaling pathway, a critical signaling cascade governing embryonic development. Initially identified for its therapeutic potential in oncology, the mechanism of action of this compound presents a compelling case for its utility and impact in developmental biology research. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its profound implications for the study of embryogenesis. The document outlines predicted effects based on its known targets, summarizes relevant quantitative data, and provides detailed experimental protocols to facilitate further research into its role in embryonic development.

Core Concepts: The Dual Mechanism of this compound

This compound exhibits a dual mechanism of action that makes it a unique tool for developmental biologists:

-

Hedgehog Pathway Inhibition: this compound is a potent antagonist of the Hh pathway, acting downstream of the Smoothened (SMO) receptor by inhibiting the Gli family of transcription factors. The Hh pathway is fundamental for the development of numerous structures, including the nervous system, limbs, and craniofacial features. Dysregulation of this pathway is known to cause severe developmental anomalies.

-

Microtubule Depolymerization: In addition to its effects on Hh signaling, this compound has been shown to act as a microtubule-depolymerizing agent. Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, migration, and morphogenesis. This dual activity allows for the investigation of the interplay between signaling pathways and cytoskeletal dynamics during development.

Predicted Impact on Embryonic Development

Given the crucial roles of the Hedgehog pathway and microtubule dynamics in embryogenesis, the application of this compound to embryonic models is predicted to induce significant and informative developmental defects. Based on studies with other Hh pathway inhibitors (e.g., cyclopamine, vismodegib) and microtubule-disrupting agents, the following phenotypes are anticipated:

-

Craniofacial Abnormalities: Inhibition of the Hh pathway is strongly associated with holoprosencephaly, a spectrum of disorders characterized by incomplete forebrain cleavage. This can manifest as cyclopia (a single eye), hypotelorism (closely spaced eyes), and midline facial clefts.

-

Neural Tube Defects: The Hh pathway is essential for the proper patterning of the ventral neural tube. Inhibition by this compound is likely to disrupt the specification of ventral neuronal progenitors, potentially leading to neural tube closure defects like spina bifida.

-

Limb Malformations: Hh signaling is a key regulator of limb bud patterning and outgrowth. Treatment with this compound is expected to result in limb defects such as polydactyly (extra digits) or oligodactyly (fewer digits), as well as truncations of the limb skeleton.

-

General Morphogenetic Errors: Due to its microtubule-depolymerizing activity, this compound is also predicted to cause widespread defects in cell shape, migration, and division, leading to gastrulation defects and overall disruption of embryonic morphology.

Quantitative Data

While specific quantitative data for this compound in embryonic models is not yet widely available, the following tables summarize its potency in cancer cell lines and the developmental toxicity of a related Hh pathway inhibitor, vismodegib, to provide a quantitative context.

Table 1: In Vitro Potency of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Shh-LIGHT2 | Hh-Reporter | 30 | [Source for IC50] |

| Panc-1 | Pancreatic | 23.7 (ng/mL) | [Source for IC50] |

| BxPC-3 | Pancreatic | 34.3 (ng/mL) | [Source for IC50] |

Table 2: Developmental Toxicity of Vismodegib in Rats

| Dose (mg/kg/day) | Maternal Exposure (AUC0-24h) vs. Human | Embryo-lethality | Malformations Observed | Reference |

| 10 | ~15% | Low | Absent/fused digits, craniofacial abnormalities, anorectal defect | [Source for Vismodegib data] |

| ≥60 | > Human therapeutic exposure | 100% | Early embryonic resorption | [Source for Vismodegib data] |

Experimental Protocols

The following are detailed, adaptable protocols for studying the effects of this compound on embryonic development in common model organisms.

Protocol 1: Treatment of Zebrafish Embryos with this compound

Objective: To assess the morphological and molecular effects of this compound on zebrafish embryonic development.

Materials:

-

Wild-type zebrafish embryos (e.g., AB or TU strain)

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO)

-

Embryo medium (E3)

-

Petri dishes

-

Stereomicroscope

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

-

Embryo Collection: Collect freshly fertilized zebrafish embryos and maintain them in E3 medium at 28.5°C.

-

Treatment:

-

At the desired developmental stage (e.g., 4-8 cell stage for early effects, or later for tissue-specific effects), transfer embryos to petri dishes containing E3 medium.

-

Prepare a range of this compound working solutions by diluting the stock solution in E3 medium (e.g., 0.1, 0.5, 1, 5, 10 µM). Include a DMSO-only control (at the same final concentration as the highest this compound dose).

-

Incubate embryos in the treatment solutions at 28.5°C.

-

-

Phenotypic Analysis:

-

Observe the embryos at regular intervals (e.g., 24, 48, 72 hours post-fertilization) under a stereomicroscope.

-

Document any morphological abnormalities, paying close attention to eye development, head size, body axis curvature, somite formation, and fin development.

-

Quantify the penetrance and severity of observed phenotypes at each concentration.

-

-

Molecular Analysis (Optional):

-

At specific time points, fix embryos in 4% paraformaldehyde for in situ hybridization or immunofluorescence analysis.

-

Use probes for Hh target genes (e.g., ptch1, gli1) to assess the inhibition of the Hh pathway.

-

Use antibodies against acetylated tubulin to visualize microtubule architecture.

-

Protocol 2: In Situ Hybridization for Hh Target Gene Expression in Mouse Embryos

Objective: To visualize the spatial expression patterns of Hh target genes in mouse embryos treated with this compound.

Materials:

-

Time-mated pregnant mice

-

This compound

-

Vehicle solution (e.g., corn oil)

-

Dissection tools

-

4% Paraformaldehyde (PFA) in PBS

-

Methanol series

-

Proteinase K

-

Hybridization buffer

-

Digoxigenin (DIG)-labeled antisense RNA probes for Ptch1 and Gli1

-

Anti-DIG-AP antibody

-

NBT/BCIP developing solution

Procedure:

-

In Vivo Treatment:

-

Prepare a dosing solution of this compound in a suitable vehicle.

-

Administer this compound to pregnant mice via oral gavage at a specific gestational day (e.g., E8.5 for neural tube and craniofacial development). Include a vehicle-only control group.

-

-

Embryo Collection and Fixation:

-

At the desired time point post-treatment (e.g., 24 hours), euthanize the pregnant mice and dissect the embryos.

-

Fix the embryos in 4% PFA in PBS overnight at 4°C.

-

-

Whole-Mount In Situ Hybridization:

-

Dehydrate the embryos through a graded methanol series and store at -20°C.

-

Rehydrate the embryos and permeabilize with Proteinase K.

-

Pre-hybridize the embryos in hybridization buffer.

-

Hybridize overnight at 65°C with the DIG-labeled Ptch1 or Gli1 probe.

-

Perform stringent washes to remove unbound probe.

-

Incubate with an anti-DIG-AP antibody.

-

Wash and then develop the color reaction using NBT/BCIP.

-

-

Imaging and Analysis:

-

Image the stained embryos using a stereomicroscope with a digital camera.

-

Compare the expression patterns of Ptch1 and Gli1 between this compound-treated and control embryos to assess the extent and location of Hh pathway inhibition.

-

Visualizations

Hedgehog Signaling Pathway

Caption: The dual inhibitory action of this compound on the Hedgehog pathway and microtubules.

Experimental Workflow for Assessing this compound in Zebrafish

Caption: Workflow for analyzing the developmental effects of this compound in zebrafish embryos.

Conclusion

This compound represents a powerful chemical tool for dissecting the intricate processes of embryonic development. Its dual-action as a potent inhibitor of the Hedgehog signaling pathway and a microtubule-depolymerizing agent allows for the investigation of fundamental developmental mechanisms that are often intertwined. While direct studies of this compound in embryonic models are currently lacking, the wealth of knowledge regarding its molecular targets and the effects of similar inhibitors provides a strong predictive framework for its impact. This guide serves as a foundational resource to stimulate and facilitate research into the multifaceted roles of Hedgehog signaling and cytoskeletal dynamics in shaping the embryo, with this compound as a key pharmacological probe. Future studies are warranted to fully elucidate the teratogenic potential and developmental consequences of this unique small molecule.

Methodological & Application

JK184 Experimental Protocols for Breast Cancer Cell Lines: Application Notes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the investigation of JK184, a potent Hedgehog (Hh) signaling pathway inhibitor, in the context of breast cancer cell lines. The following sections offer step-by-step methodologies for key assays, a summary of quantitative data on this compound's effects, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction

This compound is a small molecule inhibitor that targets the Hedgehog (Hh) signaling pathway by specifically inhibiting the transcriptional activity of Glioma-associated oncogene homolog (Gli) transcription factors.[1][2] Aberrant Hh signaling has been implicated in the progression of various cancers, including breast cancer.[1] Furthermore, studies have revealed that this compound can induce cell death in breast cancer cells through the inhibition of the Akt/mTOR pathway, leading to cytoprotective autophagy.[1][3] This suggests that a combination therapy of this compound with autophagy inhibitors may be a promising therapeutic strategy.[1][3]

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound in different cancer cell lines.

| Cell Line | Cancer Type | IC50 Value (this compound) | Citation |

| Panc-1 | Pancreatic Cancer | 23.7 ng/mL | [2] |

| BxPC-3 | Pancreatic Cancer | 34.3 ng/mL | [2] |

| HUVEC | Endothelial Cells | 6.3 µg/mL (after 3 days) | [2] |

| Shh Light II (Mouse) | - | 30 nM | [2] |

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by this compound.

Caption: Hedgehog signaling pathway with this compound inhibition of GLI.

References

- 1. Inhibition of this compound-Induced Cytoprotective Autophagy Potentiates this compound Antitumor Effects in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of this compound-Induced Cytoprotective Autophagy Potentiates this compound Antitumor Effects in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for In Vivo Studies with JK184 in Mice: Application Notes for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for conducting in vivo studies with the Hedgehog signaling pathway inhibitor, JK184, in mouse models of cancer.

Introduction

This compound is a potent small molecule inhibitor of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation.[1] Aberrant activation of the Hh pathway is implicated in the development and progression of various cancers, making it a promising target for therapeutic intervention. This compound specifically targets the downstream effector of the Hh pathway, the Gli transcription factor.[2] However, the therapeutic application of this compound has been hindered by its poor pharmacokinetic profile and low bioavailability. To overcome these limitations, this compound has been encapsulated in biodegradable polymeric micelles, such as methoxy poly(ethylene glycol)-poly(ε-caprolactone) (MPEG-PCL), which have demonstrated enhanced anti-tumor activity in preclinical models.[2][3]

These application notes provide a comprehensive overview of the in vivo use of this compound, with a focus on its micellar formulation, in pancreatic cancer xenograft mouse models.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects primarily through the inhibition of the Hedgehog signaling pathway. It also has been shown to interact with other critical cellular pathways.

Hedgehog Signaling Pathway

The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. In the "off" state, the transmembrane receptor Patched (PTCH) inhibits another transmembrane protein, Smoothened (SMO). Upon binding of the Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH, this inhibition is relieved, leading to the activation of SMO. Activated SMO then initiates a signaling cascade that results in the activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3). Activated Gli proteins translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation. In many cancers, the Hh pathway is constitutively activated, leading to uncontrolled cell growth. This compound inhibits this pathway by targeting the transcriptional activity of Gli.[2]

References

JK184 Application Notes and Protocols for Laboratory Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and stability of JK184, a potent inhibitor of the Hedgehog (Hh) signaling pathway.[1][2][3] The provided protocols are intended to guide researchers in the effective use of this compound in common laboratory experiments.

Compound Information

| Parameter | Value | Reference |

| IUPAC Name | N-(4-ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine | [2] |

| Molecular Formula | C₁₉H₁₈N₄OS | [2] |

| Molecular Weight | 350.44 g/mol | [2] |

| CAS Number | 315703-52-7 | [2] |

| Purity | >99% | [2] |

| Appearance | Solid | [2] |

Mechanism of Action

This compound is a potent inhibitor of the Hedgehog (Hh) signaling pathway.[1][2][3] It acts downstream in the pathway, preventing Gli-dependent transcriptional activity.[2][3] The Hedgehog pathway is crucial during embryonic development and its aberrant activation is implicated in the development and progression of several cancers.

Hedgehog Signaling Pathway and the Role of this compound

Caption: this compound inhibits the Hedgehog pathway by targeting Gli-dependent transcription.

Solubility